molecular formula C14H14F3N3S B1412368 4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-66-6

4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1412368
CAS No.: 1395492-66-6
M. Wt: 313.34 g/mol
InChI Key: HKHLFUDDSOUCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C14H14F3N3S and its molecular weight is 313.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression that affect cellular function and behavior . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and utilization . These metabolic effects are important for understanding the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-methyl-5-[2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c1-8-11(21-12(18)20-8)9-3-6-19-10(7-9)13(4-2-5-13)14(15,16)17/h3,6-7H,2,4-5H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLFUDDSOUCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(1-(trifluoromethyl)cyclobutyl)-pyridin-4-yl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.